molecular formula C11H19N3O B11891164 5-(Azepan-4-yl)-3-isopropyl-1,2,4-oxadiazole

5-(Azepan-4-yl)-3-isopropyl-1,2,4-oxadiazole

Cat. No.: B11891164
M. Wt: 209.29 g/mol
InChI Key: DHRNPOAZRADQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Azepan-4-yl)-3-isopropyl-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring fused with an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azepan-4-yl)-3-isopropyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an azepane derivative with an isopropyl-substituted nitrile oxide, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and solvents that facilitate the cyclization process while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

5-(Azepan-4-yl)-3-isopropyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups that enhance its reactivity.

    Reduction: Reduction reactions can modify the oxadiazole ring, potentially leading to new derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce a wide range of substituents on the azepane or oxadiazole rings .

Scientific Research Applications

5-(Azepan-4-yl)-3-isopropyl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Azepan-4-yl)-3-isopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azepan-4-yl)-3-isopropyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

5-(azepan-4-yl)-3-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C11H19N3O/c1-8(2)10-13-11(15-14-10)9-4-3-6-12-7-5-9/h8-9,12H,3-7H2,1-2H3

InChI Key

DHRNPOAZRADQQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.